![molecular formula C21H17N3O3 B7700481 N-(furan-2-ylmethyl)-2-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)benzamide CAS No. 877780-81-9](/img/structure/B7700481.png)
N-(furan-2-ylmethyl)-2-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)benzamide
Übersicht
Beschreibung
N-(furan-2-ylmethyl)-2-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)benzamide is a novel compound that has gained attention in the scientific community due to its potential applications in research. The compound is a member of the oxadiazole family and has been synthesized using a variety of methods.
Wirkmechanismus
The mechanism of action of N-(furan-2-ylmethyl)-2-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)benzamide is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins that are involved in the development and progression of cancer and other diseases.
Biochemical and Physiological Effects:
Studies have shown that this compound has a variety of biochemical and physiological effects. The compound has been shown to inhibit the growth and proliferation of cancer cells, reduce inflammation, and improve cognitive function in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-(furan-2-ylmethyl)-2-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)benzamide in lab experiments is its versatility. The compound can be used in a variety of assays and experiments, making it a valuable tool for researchers. However, one limitation of the compound is its relatively low solubility in water, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are many potential future directions for research involving N-(furan-2-ylmethyl)-2-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)benzamide. One area of research is in the development of new cancer therapies. The compound has shown promise in preclinical studies and could potentially be developed into a new cancer drug. Additionally, the compound could be studied further for its potential use in the treatment of other diseases such as Alzheimer's disease and inflammatory disorders. Finally, future research could focus on improving the solubility and bioavailability of the compound, making it easier to work with in lab experiments.
Synthesemethoden
N-(furan-2-ylmethyl)-2-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)benzamide can be synthesized using a variety of methods. One of the most common methods involves the reaction of furan-2-carboxaldehyde with 3-(m-tolyl)-1,2,4-oxadiazole-5-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS). The resulting intermediate is then reacted with 4-aminobenzamide to yield this compound.
Wissenschaftliche Forschungsanwendungen
N-(furan-2-ylmethyl)-2-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)benzamide has potential applications in a variety of scientific research fields. One of the main areas of research is in the development of new drugs. The compound has been shown to have anti-cancer properties and has been studied for its potential use in cancer therapy. Additionally, the compound has been studied for its potential use as an anti-inflammatory agent and in the treatment of neurological disorders such as Alzheimer's disease.
Eigenschaften
IUPAC Name |
N-(furan-2-ylmethyl)-2-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]benzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O3/c1-14-6-4-7-15(12-14)19-23-21(27-24-19)18-10-3-2-9-17(18)20(25)22-13-16-8-5-11-26-16/h2-12H,13H2,1H3,(H,22,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWURLRWCYLHVRH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NOC(=N2)C3=CC=CC=C3C(=O)NCC4=CC=CO4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501330752 | |
Record name | N-(furan-2-ylmethyl)-2-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501330752 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
359.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
8.9 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID26662797 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
877780-81-9 | |
Record name | N-(furan-2-ylmethyl)-2-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501330752 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.